![molecular formula C17H13ClF3N3O2S B2544262 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide CAS No. 2059512-81-9](/img/structure/B2544262.png)
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide is an organic compound with intriguing properties and potential applications in various fields It features a complex molecular structure comprising a chlorinated pyridine ring, a trifluoromethyl group, and a naphthalene-1-sulfonohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
Halogenation: : Chlorination of a pyridine ring.
Formation of Trifluoromethyl Group: : Introduction of a trifluoromethyl group via nucleophilic substitution or electrophilic addition.
Sulfonylation: : Attachment of the naphthalene-1-sulfonohydrazide moiety through condensation reactions.
Industrial Production Methods
On an industrial scale, these reactions are conducted under optimized conditions to maximize yield and purity, often involving:
Catalysts: : Utilization of metal catalysts to facilitate specific reactions.
Solvents: : Selection of appropriate solvents to enhance reaction rates and solubility.
Temperature and Pressure Control: : Strict control over reaction parameters to ensure reproducibility and efficiency.
化学反応の分析
Types of Reactions
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide undergoes several types of reactions, including:
Oxidation and Reduction: : Modifications in the oxidation state of its functional groups.
Substitution Reactions: : Replacement of substituents under various conditions.
Coupling Reactions: : Formation of complex molecules via coupling with other organic compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile.
Catalysts: : Palladium on carbon, copper (I) iodide.
Major Products
These reactions can produce a range of derivatives, each with distinct properties suitable for further applications in research and industry.
科学的研究の応用
Chemistry
Organic Synthesis: : Building block for the synthesis of complex organic molecules.
Catalysis: : Potential ligand in metal-catalyzed reactions.
Biology
Biochemical Studies: : Investigation of enzyme interactions and inhibition.
Drug Development: : Lead compound in the development of pharmaceuticals due to its unique binding properties.
Medicine
Diagnostic Tools: : Potential use in imaging and diagnostic techniques.
Therapeutics: : Exploration as an active pharmaceutical ingredient for treating diseases.
Industry
Materials Science: : Component in the synthesis of advanced materials and polymers.
Agrochemicals: : Potential use in developing pesticides and herbicides.
作用機序
The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its mechanism of action involves:
Binding to Active Sites: : Specific attachment to the active sites of enzymes, altering their activity.
Disruption of Pathways: : Interference with biological pathways, leading to desired therapeutic outcomes.
類似化合物との比較
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide stands out due to its unique combination of functional groups. Compared to similar compounds:
Trifluoromethyl Group: : Adds lipophilicity and metabolic stability.
Sulfonohydrazide Moiety: : Provides strong binding capabilities and reactivity.
List of Similar Compounds
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylbenzene-sulfonohydrazide
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-ethylbenzene-1-sulfonohydrazide
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide
These compounds share similarities in structure but differ in specific functional groups, influencing their reactivity and applications.
That should cover it in good detail! Any follow-up questions?
特性
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c1-24(16-14(18)9-12(10-22-16)17(19,20)21)23-27(25,26)15-8-4-6-11-5-2-3-7-13(11)15/h2-10,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBXQXQHIYLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2544188.png)
![5-[2-(Dimethylamino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2544189.png)
![(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2544190.png)


![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)



![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)


